molecular formula C17H24F3N3O B2633416 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2320179-27-7

1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No. B2633416
M. Wt: 343.394
InChI Key: ZYLSLWBTQMEZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has gained significant attention in the scientific community. This compound is widely used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is not fully understood. However, it is believed to act as a selective dopamine D3 receptor antagonist. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is primarily expressed in the limbic system of the brain.

Biochemical And Physiological Effects

1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to decrease the motivation to self-administer drugs of abuse.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific and targeted studies of the role of the dopamine D3 receptor in various physiological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of the role of the dopamine D3 receptor in various psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, studies on the potential therapeutic uses of this compound in the treatment of drug addiction and other disorders are also promising areas of research.
Conclusion:
In conclusion, 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has gained significant attention in the scientific community. Its unique properties make it an ideal tool for the study of the central nervous system and the mechanisms of drug addiction. While there are still many unanswered questions about its mechanism of action and potential therapeutic uses, the future looks promising for research on this compound.

Synthesis Methods

The synthesis of 1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves the reaction of 1-(2-phenylethyl)piperidine-4-carboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which is purified by column chromatography.

Scientific Research Applications

1-(2-Phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been extensively used in various scientific research applications. This compound is widely used as a ligand in receptor binding studies, particularly in the field of neuroscience. It has also been used as a tool in the study of the central nervous system and the mechanisms of drug addiction.

properties

IUPAC Name

1-(2-phenylethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O/c18-17(19,20)13-23-10-7-15(8-11-23)12-22-16(24)21-9-6-14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLSLWBTQMEZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

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